What are the physical and chemical properties of 2-Fluoro-5-(methylthio)benzaldehyde
What are the physical and chemical properties of 2-Fluoro-5-(methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-5-(methylthio)benzaldehyde (CAS No. 310466-52-5). Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and data from structurally analogous compounds to offer valuable insights for researchers. The guide covers predicted physical and spectroscopic characteristics, plausible synthetic pathways, expected chemical reactivity, and potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and application development involving this compound.
Introduction
2-Fluoro-5-(methylthio)benzaldehyde is a substituted aromatic aldehyde containing three key functional groups: a fluorine atom, a methylthio group, and a formyl group. This unique combination of substituents makes it an intriguing building block for organic synthesis, particularly in the realm of medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The methylthio group can participate in various chemical transformations and may also contribute to biological activity. The aldehyde functionality serves as a versatile handle for a wide array of chemical reactions, enabling the construction of more complex molecular architectures.
This guide aims to provide a detailed, albeit partially predictive, technical profile of 2-Fluoro-5-(methylthio)benzaldehyde to support its potential use in research and development.
Physicochemical Properties
| Property | Predicted Value | Notes |
| CAS Number | 310466-52-5 | |
| Molecular Formula | C₈H₇FOS | |
| Molecular Weight | 170.20 g/mol | |
| Appearance | Likely a pale yellow to white solid or oil | Based on similar benzaldehyde derivatives. |
| Melting Point | Estimated 40-60 °C | This is a broad estimation. The presence of the polar aldehyde and the potential for intermolecular interactions could lead to a solid state at room temperature. |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Substituted benzaldehydes typically have elevated boiling points. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | The aromatic ring and methylthio group confer lipophilicity, while the aldehyde provides some polarity. |
Spectroscopic Profile (Predicted)
The following are predicted spectroscopic characteristics based on the structure of 2-Fluoro-5-(methylthio)benzaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
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Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.
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Aromatic Protons: Three protons on the aromatic ring will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The coupling patterns will be influenced by both fluorine and the other substituents.
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Methyl Protons (SCH₃): A singlet at approximately δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.
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Aromatic Carbons: Signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
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Methyl Carbon (SCH₃): A signal in the upfield region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of its key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) leading to a fragment at m/z = 141, and loss of CO to give a fragment at m/z = 142.
Synthesis and Reactivity
Plausible Synthetic Routes
While a specific, published synthesis for 2-Fluoro-5-(methylthio)benzaldehyde is not readily found, a plausible approach would involve the formylation of a suitable precursor. One such conceptual pathway is outlined below.
Caption: Potential synthetic routes to 2-Fluoro-5-(methylthio)benzaldehyde.
A common method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction , using phosphoryl chloride and dimethylformamide (DMF). Alternatively, ortho-lithiation directed by the fluorine or methylthio group, followed by quenching with a formylating agent like DMF, could be a viable strategy. Another approach could start from a pre-functionalized benzaldehyde, such as 2-fluoro-5-bromobenzaldehyde, and introduce the methylthio group via a nucleophilic aromatic substitution with sodium thiomethoxide, often catalyzed by a copper salt.
Expected Chemical Reactivity
The chemical reactivity of 2-Fluoro-5-(methylthio)benzaldehyde is dictated by its three functional groups.
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Aldehyde Group: This is the most reactive site and will undergo typical aldehyde reactions such as:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the benzyl alcohol.
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Reductive amination to form substituted benzylamines.
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Wittig reaction and related olefination reactions to form alkenes.
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Condensation reactions such as the aldol and Knoevenagel condensations.
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Aromatic Ring: The fluorine atom is a deactivating but ortho-, para-directing group, while the methylthio group is an activating and ortho-, para-directing group. Their combined electronic effects will influence electrophilic aromatic substitution reactions. The position ortho to the fluorine and meta to the methylthio group would be the most likely site for further substitution.
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Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the electronic properties of the molecule.
Potential Applications in Drug Discovery
Substituted benzaldehydes are important intermediates and pharmacophores in medicinal chemistry. The presence of both fluorine and a sulfur-containing moiety in 2-Fluoro-5-(methylthio)benzaldehyde suggests its potential utility in the development of novel therapeutic agents.
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Scaffold for Heterocycle Synthesis: The aldehyde can be used as a starting material for the synthesis of a variety of heterocyclic systems, which form the core of many drugs.
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Bioisosteric Replacement: The fluoro and methylthio groups can be used as bioisosteres for other functional groups to optimize the pharmacological profile of a lead compound.
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Covalent Inhibitors: The aldehyde functionality could potentially be exploited to form covalent bonds with nucleophilic residues in enzyme active sites.
Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be adapted and optimized by a qualified chemist.
Objective: To synthesize 2-Fluoro-5-(methylthio)benzaldehyde from 2-fluoro-5-bromobenzaldehyde.
Reagents:
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2-Fluoro-5-bromobenzaldehyde
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Sodium thiomethoxide
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Copper(I) iodide (CuI)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-bromobenzaldehyde (1.0 eq), sodium thiomethoxide (1.2 eq), and CuI (0.1 eq).
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Add anhydrous DMF to the flask to dissolve the reagents.
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
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Separate the layers and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Fluoro-5-(methylthio)benzaldehyde.
Conclusion
2-Fluoro-5-(methylthio)benzaldehyde represents a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and drug discovery. While experimental data for this compound is scarce, this guide provides a solid foundation of predicted properties and plausible synthetic and reactive pathways. It is our hope that this technical guide will encourage further investigation into the chemistry and applications of this versatile molecule.
References
Due to the lack of specific literature on 2-Fluoro-5-(methylthio)benzaldehyde, this reference list includes sources for general synthetic methodologies and data for analogous compounds.
- General Aldehyde Chemistry: For a comprehensive overview of aldehyde reactions, please refer to a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
- Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
- Organofluorine Chemistry: For information on the properties and reactions of fluorinated aromatic compounds, please see "Organofluorine Chemistry" by Kenji Uneyama.
- Nucleophilic Aromatic Substitution: For a review of copper-catalyzed nucleophilic aromatic substitution reactions, see: Sperotto, E., van Klink, G. P., van Koten, G., & de Vries, J. G. (2011). The mechanism of the Ullmann reaction. Dalton Transactions, 40(40), 10338-10351.
- Safety Data Sheets (SDS): For safety and handling information on analogous compounds, consult the SDS for compounds like 2-fluorobenzaldehyde and 4-(methylthio)
